Molecular Weight Advantage for Fragment-Based Drug Discovery vs. 4-Bromo-1-ethyl Analog
For fragment-based drug discovery (FBDD), molecular weight is a first-pass filter: ideal fragments fall below 250 Da, with a practical upper bound of 300 Da. The target compound (MW 192.22 g/mol) sits well within the optimal fragment space , whereas its 4-bromo-1-ethyl analog (MW 271.11 g/mol) is 40.9% heavier and 78.89 Da larger [1]. The difference of 78.89 Da equates to the addition of a bromine atom, which not only increases mass but also reduces the fragment's ligand efficiency potential. In FBDD campaigns, fragments exceeding 250 Da typically exhibit lower hit rates and poorer ligand efficiency indices, making the lighter non-halogenated scaffold the strategically preferred starting point.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 192.22 g/mol (C₉H₁₂N₄O) |
| Comparator Or Baseline | (4-Bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol: 271.11 g/mol (C₉H₁₁BrN₄O) |
| Quantified Difference | ΔMW = 78.89 g/mol (40.9% heavier for bromo analog) |
| Conditions | Calculated from molecular formulas; target C₉H₁₂N₄O vs. comparator C₉H₁₁BrN₄O |
Why This Matters
In FBDD, fragments with MW <250 Da have statistically higher hit rates and superior ligand efficiency; the target compound's 192.22 Da mass places it in the optimal fragment zone while the bromo analog at 271.11 Da crosses the practical upper threshold, reducing its attractiveness as an unbiased screening fragment.
- [1] Kuujia. (4-Bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol, CAS 1935811-63-4, Molecular Weight 271.11, Molecular Formula C₉H₁₁BrN₄O. https://www.kuujia.com/cas-1935811-63-4.html View Source
